N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide (hereafter referred to as the target compound) is a thiazole-based derivative featuring a fluorophenyl substituent at the 4-position of the thiazole ring and a phenoxybutanamide side chain. Its molecular formula is C₂₀H₁₉FN₂O₂S, with a molecular weight of 352.45 g/mol .
Properties
Molecular Formula |
C19H17FN2O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23) |
InChI Key |
RWWHKCWBZYFBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include heating the mixture to reflux temperature for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The target compound shares a common thiazole-2-amide scaffold with several analogues, differing in substituents on the thiazole ring, aromatic substituents, and side-chain modifications. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : Fluorine at the para position of the phenyl ring (target compound and analogues in ) enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups (e.g., Compound 6a ).
- Shorter acetamide chains (e.g., ) may reduce steric hindrance but limit interactions.
Anti-Inflammatory Activity
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibits dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), attributed to its methoxy and hydroxyl groups enabling hydrogen bonding with catalytic residues .
- The target compound lacks polar substituents on the phenyl ring, suggesting a different mechanism or selectivity profile.
Antimicrobial Activity
- Analogues like 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide () show promise against bacterial strains, likely due to the electron-withdrawing chloro group enhancing membrane penetration.
Growth Modulation
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () demonstrated significant growth modulation (129.23%, p<0.05), possibly due to the methyl group improving bioavailability.
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